molecular formula C11H15ClO3S B8391512 4-Tert-butyl-2-methoxybenzene-1-sulfonyl chloride CAS No. 852951-50-9

4-Tert-butyl-2-methoxybenzene-1-sulfonyl chloride

Cat. No. B8391512
M. Wt: 262.75 g/mol
InChI Key: VFLYKHCIOISXEC-UHFFFAOYSA-N
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Patent
US08178699B2

Procedure details

To cooled (0° C.) solution of 30 (12.0 g; 49.12 mmol) in dichloroethane (200 mL) was added phosphorus pentachloride (20.5 g; 98.24 mmol) slowly and portion-wise. After addition was complete, the reaction was heated at reflux overnight, cooled to room temperature, and then concentrated under reduced pressure. The resulting crude residue was purified by automated silica gel column chromatography (Biotage®) eluting with ethyl acetate/hexanes (0 to 50% v/v over 400 mL gradient elution) to give the title product as a dark solid (8.45 g; 65% yield).
Name
30
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11](O)(=[O:13])=[O:12])=[C:7]([O:15][CH3:16])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:18]>ClC(Cl)C>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([Cl:18])(=[O:13])=[O:12])=[C:7]([O:15][CH3:16])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
30
Quantity
12 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)S(=O)(=O)O)OC
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
20.5 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude residue was purified by automated silica gel column chromatography (Biotage®)
WASH
Type
WASH
Details
eluting with ethyl acetate/hexanes (0 to 50% v/v over 400 mL gradient elution)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.45 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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